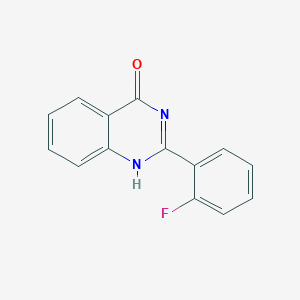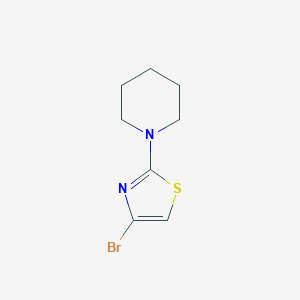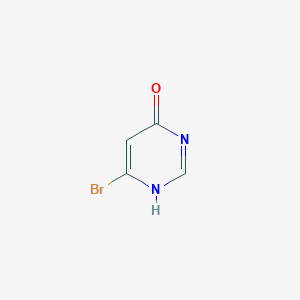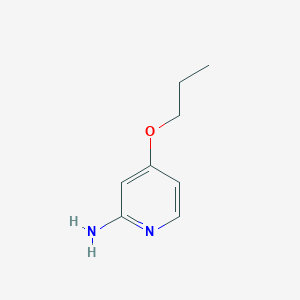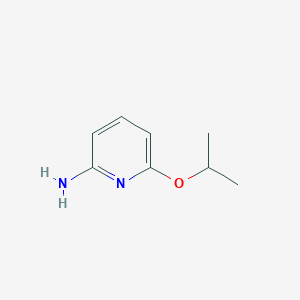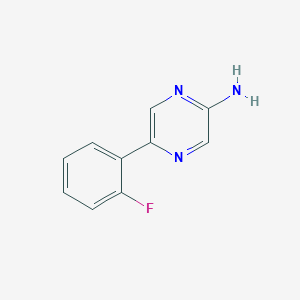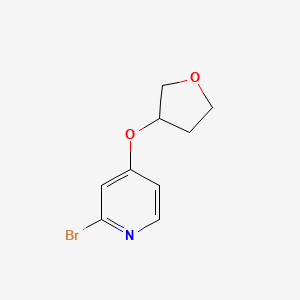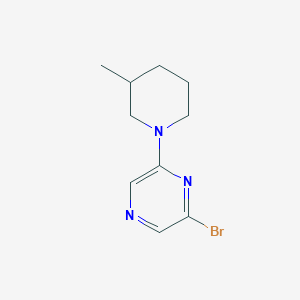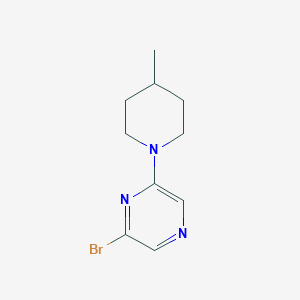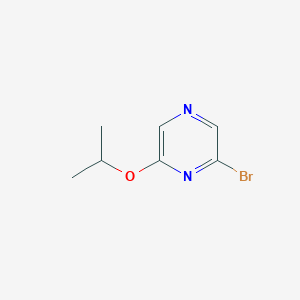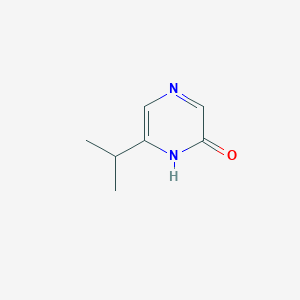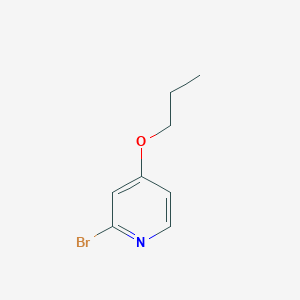
2-Bromo-4-propoxypyridine
描述
2-Bromo-4-propoxypyridine: is an organic compound with the molecular formula C₈H₁₀BrNO. It is a derivative of pyridine, where the bromine atom is positioned at the second carbon and the propoxy group is attached to the fourth carbon of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxypyridine typically involves the bromination of 4-propoxypyridine. One common method is the reaction of 4-propoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 2-Bromo-4-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 2-amino-4-propoxypyridine, 2-thio-4-propoxypyridine, and 2-alkoxy-4-propoxypyridine.
Oxidation Reactions: Products include 4-propoxy-2-pyridinecarboxaldehyde and 4-propoxy-2-pyridinecarboxylic acid.
Reduction Reactions: Products include 2-bromo-4-propoxypiperidine.
科学研究应用
Chemistry: 2-Bromo-4-propoxypyridine is used as a building block in the synthesis of various heterocyclic compounds. It is employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of potential therapeutic agents targeting specific biological pathways.
Medicine: The compound is explored for its potential use in medicinal chemistry for the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 2-Bromo-4-propoxypyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The propoxy group can undergo oxidation or reduction, leading to the formation of various functionalized derivatives.
In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, derivatives of this compound may inhibit enzymes involved in inflammation or microbial growth .
相似化合物的比较
2-Bromopyridine: Similar to 2-Bromo-4-propoxypyridine but lacks the propoxy group.
4-Bromopyridine: Another isomer where the bromine atom is positioned at the fourth carbon. It is used in the synthesis of various heterocyclic compounds.
2-Chloropyridine: Contains a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the propoxy group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
2-bromo-4-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWPZCBULQAZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
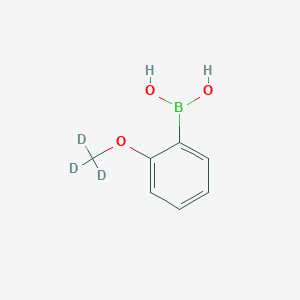
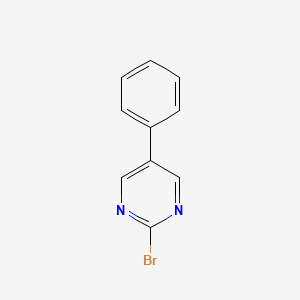
![2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one](/img/structure/B7899371.png)
